

# GSK2188931B administration in rat models

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Compound Focus: **GSK2188931B**

Cat. No.: S1802720

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## GSK2188931B Application Notes

**1. Compound Profile & Mechanism of Action** **GSK2188931B** is identified in the literature as a novel inhibitor of soluble epoxide hydrolase (sEH) [1]. sEH is an enzyme that breaks down anti-inflammatory and vasoprotective epoxyeicosatrienoic acids (EETs). By inhibiting sEH, **GSK2188931B** is expected to elevate endogenous EET levels, thereby promoting anti-inflammatory, anti-fibrotic, and vasoprotective effects. In the referenced study, it was investigated for its beneficial anti-remodeling actions following a myocardial infarction (MI) in rats [1].

**2. Key In Vivo Findings in Rat MI Model** The primary evidence for **GSK2188931B**'s efficacy comes from a study where it was administered post-myocardial infarction [1]. The key outcomes are summarized below:

Table 1: Key Efficacy Findings of **GSK2188931B** in a Rat MI Model

Parameter Measured	Finding	Reported P-value
Left Ventricular Ejection Fraction	Significant improvement vs. vehicle-treated MI group	P < 0.01
Cardiac Fibrosis (Peri-infarct zone)	Significant reduction in collagen I and picrosirius red area	P < 0.05

Parameter Measured	Finding	Reported P-value
Macrophage Infiltration (Peri-infarct zone)	Significant reduction	P < 0.05
In Vitro Anti-fibrotic & Anti-hypertrophic Effects	Reduction in collagen synthesis and hypertrophy markers in cardiac cells	P < 0.05

**3. Direct In Vitro Effects on Cardiac Cells** The same study also reported direct effects of **GSK2188931B** on isolated cardiac cells, supporting its anti-remodeling properties [1]:

- **Cardiac Myocytes:** Reduced angiotensin II- and TNF $\alpha$ -stimulated hypertrophy.
- **Cardiac Fibroblasts:** Reduced angiotensin II- and TGF $\beta$ -stimulated collagen synthesis.
- **Monocytes:** Reduced TNF $\alpha$  gene expression in lipopolysaccharide (LPS)-stimulated cells.

## Experimental Protocol for Rat MI Model

Based on the study by [1], the following protocol was used to evaluate **GSK2188931B**.

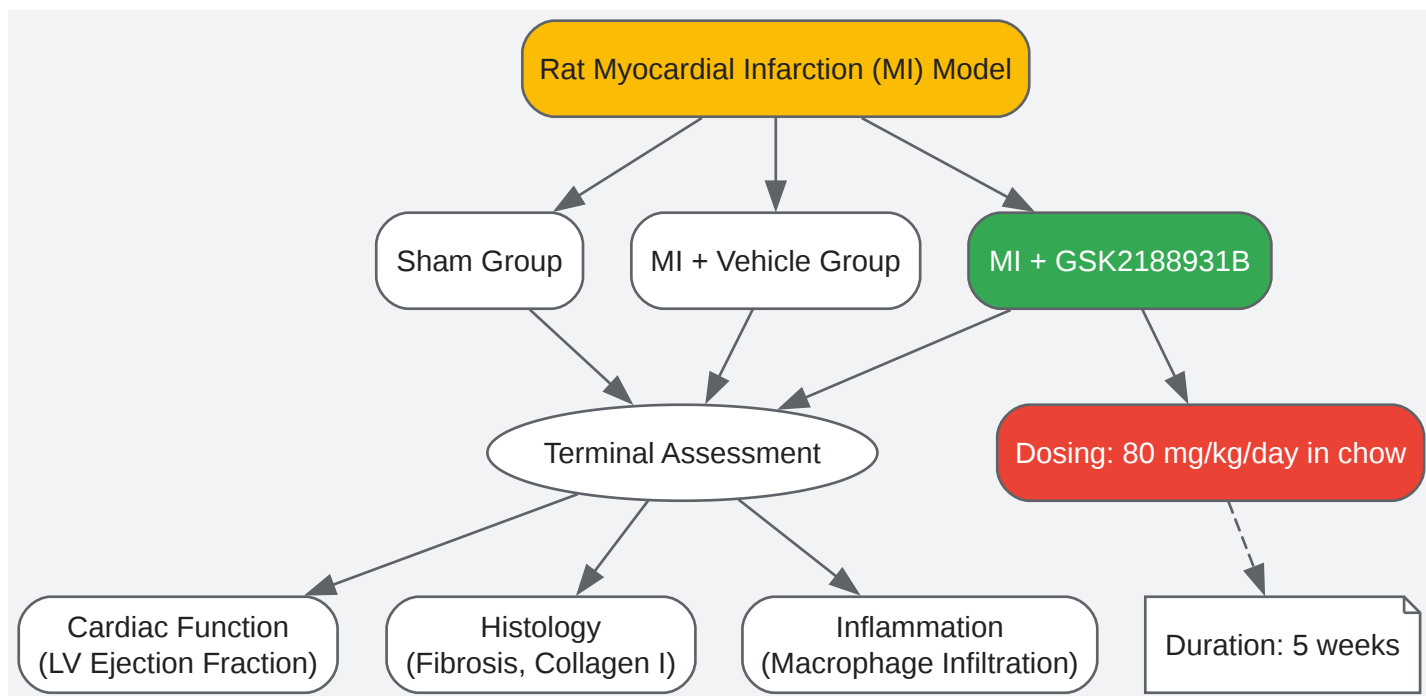
### 1. Animal Model and Dosing Regimen

- **Animal Model:** The study was conducted on rats with induced myocardial infarction.
- **Dose:** 80 mg/kg/day [1].
- **Route of Administration:** Administered via **diet (in chow)** [1].
- **Treatment Duration:** 5 weeks [1].
- **Control:** Compared against a vehicle-treated (Veh) MI group and a sham-operated group.

### 2. Key Methodological and Assessment Details

- **Functional Assessment:** Left ventricular ejection fraction was measured as a primary indicator of cardiac function [1].
- **Histological Analysis:** The area of fibrosis was quantified in the peri-infarct and non-infarct zones using picrosirius red and collagen I staining [1].
- **Inflammation Assessment:** Macrophage infiltration into the peri-infarct zone was measured [1].

The experimental workflow for this study can be summarized as follows:



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## Limitations and Further Research

It is important to note that the information available from the search results is based on a single study. A complete application note would require additional data that is not present in these results, including:

- **Detailed Pharmacokinetics:** Absorption, distribution, metabolism, and excretion (ADME) profile of **GSK2188931B** in rats.
- **Comprehensive Toxicology:** A full toxicological and safety assessment.
- **Formulation Details:** The specific formulation used for incorporation into the animal chow.
- **Dose-Ranging Studies:** Evidence for the selection of the 80 mg/kg/day dose.

## Summary for Researchers

For scientists planning to use **GSK2188931B**, the following table consolidates the critical administration parameters.

Table 2: Summary of **GSK2188931B** Administration in Rats

Parameter	Detail from Literature
Indication Studied	Post-myocardial infarction cardiac remodeling
Target	Soluble Epoxide Hydrolase (sEH)
Recommended Dose	80 mg/kg/day
Route of Administration	Oral (via diet/chow)
Treatment Duration	5 weeks
Primary Efficacy Evidence	Improved cardiac function, reduced fibrosis and inflammation

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## References

1. Soluble epoxide hydrolase inhibition exerts beneficial anti-remodeling... [pubmed.ncbi.nlm.nih.gov]

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